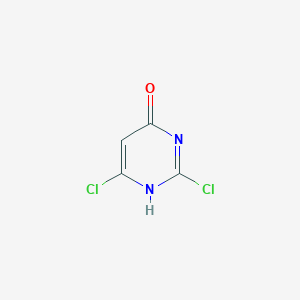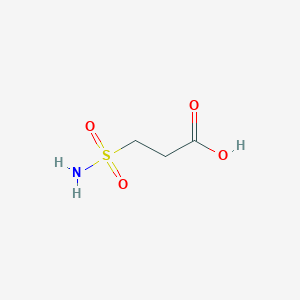
3-(Aminosulfonyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Aminosulfonyl)propanoic acid belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .
Molecular Structure Analysis
The empirical formula of this compound is C3H7NO4S . The molecular weight is 153.16 .Physical And Chemical Properties Analysis
The empirical formula of this compound is C3H7NO4S . The molecular weight is 153.16 .Wissenschaftliche Forschungsanwendungen
Environmentally Friendly Cleaning Agent
Sulfamic acid is recognized for its application as an alternative electrolyte for industrial cleaning, offering a less toxic and more environmentally friendly option compared to traditional hydrochloric and sulfuric acid-based electrolytes. Its solutions are utilized for the removal of scales and metal oxide deposits from metal and ceramic surfaces, showcasing its utility in maintaining and preparing materials for further scientific examination or industrial use (Verma & Quraishi, 2022).
Role in Organic Synthesis
In the realm of organic chemistry, derivatives of sulfamic acid, such as trifluoromethanesulfonic acid, are critical for various synthesis processes. These acids serve as catalysts in electrophilic aromatic substitution reactions, formation of carbon-carbon, and carbon-heteroatom bonds, highlighting their importance in creating complex organic molecules for research and pharmaceutical applications (Kazakova & Vasilyev, 2017).
Pharmacological and Biological Research
Chlorogenic acid, a derivative of cinnamic acid which is structurally related to 3-(Aminosulfonyl)propanoic acid, has been extensively studied for its pharmacological effects. This compound demonstrates a wide range of biological activities, including antioxidant, antibacterial, hepatoprotective, and neuroprotective effects. Research on chlorogenic acid has implications for developing treatments for various metabolic disorders, showcasing the potential of sulfamic acid derivatives in medicinal chemistry and pharmacology (Naveed et al., 2018).
Environmental Science Applications
Studies on the environmental fate and degradation of polyfluoroalkyl chemicals, which include compounds structurally related to this compound, emphasize the importance of understanding how such substances behave in natural ecosystems. Insights from these studies are crucial for assessing the environmental impact of these chemicals and developing strategies for mitigating pollution and safeguarding ecosystems (Liu & Mejia Avendaño, 2013).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary targets of 3-(Aminosulfonyl)propanoic acid are Carbonic Anhydrase 1 and 2 . These enzymes play a crucial role in maintaining pH balance in the body by catalyzing the reversible hydration of carbon dioxide.
Mode of Action
It is believed to interact with its targets, carbonic anhydrase 1 and 2, potentially influencing their activity . The resulting changes could impact various physiological processes, including fluid balance and respiration.
Eigenschaften
IUPAC Name |
3-sulfamoylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c4-9(7,8)2-1-3(5)6/h1-2H2,(H,5,6)(H2,4,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GORVWJURYPIBBC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)N)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30617302 |
Source


|
| Record name | 3-Sulfamoylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
15441-10-8 |
Source


|
| Record name | 3-Sulfamoylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30617302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-sulfamoylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Phenyl-5h-benzo[b]phosphindole](/img/structure/B170142.png)
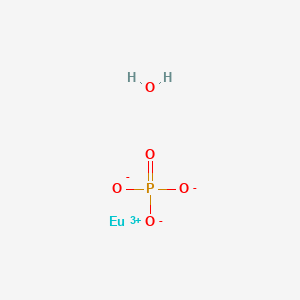
![N-[9-[(2R,3R,4S,5R)-5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]purin-6-yl]-2-phenoxyacetamide](/img/structure/B170150.png)
![hexahydro-2H-cyclopenta[d]oxazol-2-one](/img/structure/B170151.png)

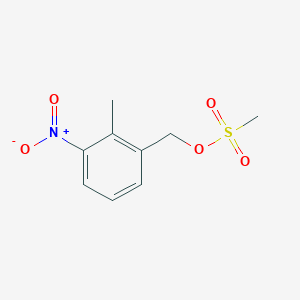

![6-Chloro-2-(4-methylphenyl)imidazo[1,2-a]pyridine](/img/structure/B170164.png)
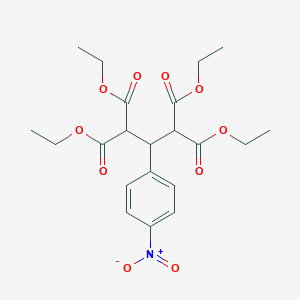

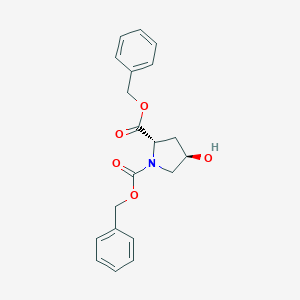
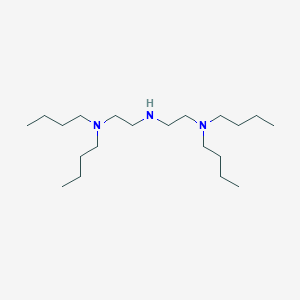
![(R)-4-Bromo-2-[[(tert-butoxy)carbonyl]amino]butanoic acid tert-butyl ester](/img/structure/B170175.png)
